molecular formula C9H7N3O B1530911 6-Pyridin-4-ylpyrimidin-4-ol CAS No. 1026857-25-9

6-Pyridin-4-ylpyrimidin-4-ol

Cat. No.: B1530911
CAS No.: 1026857-25-9
M. Wt: 173.17 g/mol
InChI Key: BOHUACKGQQGLRF-UHFFFAOYSA-N
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Description

6-Pyridin-4-ylpyrimidin-4-ol, also known as Pypz, is a chemical compound widely used in pharmaceutical and biochemical research. It has a molecular formula of C9H7N3O and a molecular weight of 173.17 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a pyridine ring. The InChI code for this compound is 1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H, (H,11,12,13) .

Scientific Research Applications

Cation Tautomerism and Crystalline Forms

Pyrimidines play a crucial role in biology and medicine, evident in their presence in DNA bases. Research on pyrimidine salts, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, has shown complex crystalline forms demonstrating cation tautomerism, twinning, and disorder. These studies contribute to understanding the molecular recognition processes essential for the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).

Inhibition of Biosynthetic Pathways

Pyrimidine analogs, like 6-azauridine, disrupt the de novo biosynthesis of pyrimidine nucleotides, demonstrating significant biological effects, including inhibiting bacterial reproduction and tumor growth. This highlights the potential of pyrimidine derivatives in developing treatments for leukemia and solid tumors (Fallon et al., 1961).

Nonlinear Optical Properties

The significance of pyrimidines extends to the fields of medicine and nonlinear optics (NLO). Studies on 4-thiopyrimidines derivatives have shown promising applications due to their considerable NLO character, suggesting their potential in optoelectronic applications (Hussain et al., 2020).

PDE9A Inhibitors for Cognitive Disorders

Pyrimidine derivatives have been identified as selective inhibitors of PDE9A, demonstrating procognitive activity in rodent models and potential for treating cognitive disorders. This research underscores the therapeutic potential of pyrimidine-based compounds in addressing diseases associated with cognitive impairment (Verhoest et al., 2012).

Photoproducts in DNA Damage and Repair

Pyrimidine (6-4) photoproducts are significant DNA lesions induced by UV radiation. The development of assays to measure these photoproducts aids in understanding the biological impacts of UV-induced DNA damage and the mechanisms underlying DNA repair processes (Douki et al., 1995).

Histone Deacetylase Inhibitors

Pyrimidine derivatives have been explored for their histone deacetylase (HDAC) inhibitory activity, with compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide showing significant antitumor activity. This research highlights the role of pyrimidine compounds in developing new cancer therapies (Zhou et al., 2008).

Mechanism of Action

Properties

IUPAC Name

4-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHUACKGQQGLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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